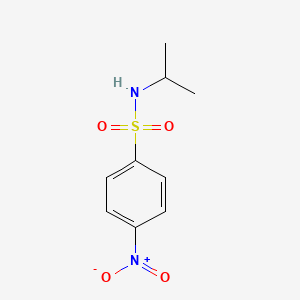

N-Isopropyl-4-nitrobenzenesulfonamide

Description

Historical Context and Discovery

N-Isopropyl-4-nitrobenzenesulfonamide (CAS RN 23530-48-5) emerged as a derivative of sulfonamide chemistry, a field revolutionized by Gerhard Domagk’s discovery of antibacterial sulfonamides in the 1930s. While its exact synthesis date remains undocumented, its structural framework aligns with methodologies developed in the late 20th century. The compound gained prominence through its utility in Fukuyama-Mitsunobu alkylation, a method introduced in the 1990s for selective monoalkylation of amines. This reaction leverages the nitrobenzenesulfonamide group’s electron-withdrawing properties to facilitate nucleophilic substitutions, cementing the compound’s role in synthetic organic chemistry.

Significance in Organic Chemistry

This compound serves as a versatile intermediate in multi-step syntheses. Its applications include:

- Protecting Group : The nitrobenzenesulfonamide (Nos) group shields amines during alkylation or acylation reactions, enabling selective functionalization.

- Medicinal Chemistry : It acts as a precursor in synthesizing naphthoquinone analogs, which exhibit proteasome inhibitory activity.

- Solid-Phase Synthesis : Immobilized derivatives facilitate the construction of nitrogenous heterocycles, such as benzodiazepinones.

The compound’s stability under acidic/basic conditions and mild deprotection protocols (e.g., thiolysis) make it indispensable in combinatorial chemistry.

Classification within Sulfonamide Compounds

Sulfonamides are broadly categorized into antibacterial and non-antibacterial classes. This compound belongs to the latter, characterized by:

- Structural Features : Aromatic sulfonamide with a nitro group at the para-position and an isopropyl substituent on the sulfonamide nitrogen.

- Functional Role : Unlike antibacterial sulfonamides (e.g., sulfadiazine), it lacks the free p-aminobenzenesulfonamide moiety required for folate pathway inhibition.

Table 1: Classification of Sulfonamides

| Category | Example | Key Structural Difference |

|---|---|---|

| Antibacterial | Sulfamethoxazole | Free p-amino group |

| Non-antibacterial | This compound | Nitro and alkyl substituents |

General Overview of Chemical and Physical Properties

This compound exhibits the following characteristics:

Molecular Formula : C₉H₁₂N₂O₄S

Molecular Weight : 244.27 g/mol

Melting Point : 112–113°C

Boiling Point : 388.1±44.0°C (predicted)

Density : 1.318±0.06 g/cm³

Solubility : Limited aqueous solubility; soluble in polar organic solvents (e.g., DMSO, ethanol).

Storage : Stable at room temperature in sealed containers.

The nitro group enhances electrophilicity, while the sulfonamide moiety participates in hydrogen bonding, influencing reactivity.

Nomenclature and Identification Systems

Systematic IUPAC Name : 4-Nitro-N-(propan-2-yl)benzenesulfonamide.

Common Synonyms :

Identifiers :

- CAS RN : 23530-48-5

- PubChem CID : 2054536

- MDL Number : MFCD00458973

- InChIKey : IMRZQROLAZHXHR-UHFFFAOYSA-N

- SMILES : CC(C)NS(=O)(=O)C1=CC=C(C=C1)N+[O-]

Spectroscopic data (e.g., NMR, IR) and chromatographic profiles are critical for analytical validation, though specific spectra are proprietary.

Table 2: Key Identifiers of this compound

| Identifier Type | Value | Source |

|---|---|---|

| CAS RN | 23530-48-5 | |

| Molecular Formula | C₉H₁₂N₂O₄S | |

| InChIKey | IMRZQROLAZHXHR-UHFFFAOYSA-N |

This compound’s nomenclature and identifiers ensure precise communication across chemical databases and synthetic workflows.

Propriétés

IUPAC Name |

4-nitro-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-7(2)10-16(14,15)9-5-3-8(4-6-9)11(12)13/h3-7,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRZQROLAZHXHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366038 | |

| Record name | N-Isopropyl-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23530-48-5 | |

| Record name | N-Isopropyl-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl-4-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with isopropylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine . The reaction proceeds through nucleophilic substitution, where the amine group of isopropylamine attacks the sulfonyl chloride, leading to the formation of the sulfonamide bond.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: N-Isopropyl-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in acidic medium.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products:

Reduction: N-Isopropyl-4-aminobenzenesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Reactions

The synthesis of N-Isopropyl-4-nitrobenzenesulfonamide involves reacting 4-nitrobenzenesulfonyl chloride with isopropylamine in an organic solvent like dichloromethane or chloroform, under basic conditions provided by a base such as triethylamine.

Reactions of this compound:

- Reduction: The nitro group can be reduced to an amine group using hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride. The major product of this reaction is N-Isopropyl-4-aminobenzenesulfonamide.

- Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions. Various substituted sulfonamides can be produced depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

- Chemistry: It serves as an intermediate in synthesizing complex organic molecules.

- Biology and Medicine: Derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.

- Industry: It is used in developing specialty chemicals and materials, where its structural features contribute to desired properties in the final products.

Case Studies

- Superacid-Promoted Skeletal Reorganization: this compound and N-allyl-4-nitrobenzenesulfonamide were tested in a superacid solution to test an intermolecular isopropyl transfer . The formation of a product in 47% yield suggested that an isopropyl cation was generated in the solution .

- Structure-Activity Relationship Studies: Structure-activity relationship (SAR) studies on the sulfonamide group have demonstrated sustained NF-κB and ISRE activation after a primary stimulus with lipopolysaccharide or interferon-α, respectively .

Mécanisme D'action

The mechanism of action of N-Isopropyl-4-nitrobenzenesulfonamide involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonamide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Substituent Effects on Physicochemical Behavior

- Branching vs. Linear Alkyl Chains : The isopropyl group introduces steric hindrance due to its branched structure, which may reduce intermolecular packing efficiency compared to the linear propyl analog. This is reflected in the lower melting point of N-Isopropyl-4-nitrobenzenesulfonamide (112–113°C) versus the methyl-substituted analog (120–121°C) .

- In contrast, the meta-nitro derivative (N-Methyl-3-nitrobenzenesulfonamide) may exhibit distinct electronic properties due to asymmetry .

- Synthetic Yield : this compound is synthesized with a high yield (94%), whereas N-Methyl-3-nitrobenzenesulfonamide has a lower yield (69%), suggesting that bulkier substituents may improve reaction efficiency in certain conditions .

Purity and Commercial Availability

Both this compound and 4-Nitro-N-propylbenzenesulfonamide are commercially available at ≥97% purity, indicating robust synthesis protocols . The minor purity difference (98% vs. 97%) may arise from variations in purification methods or starting material quality.

Research Implications

- Pharmaceutical Potential: this compound has been explored as a proteasome inhibitor precursor, with its nitro group and sulfonamide moiety critical for binding interactions .

- Structure-Activity Relationships (SAR) : The comparison highlights the importance of substituent bulk and nitro positioning in modulating physicochemical and biological properties. For instance, the methyl analog’s higher melting point suggests stronger crystal lattice interactions, which could influence solubility and bioavailability .

Q & A

Q. What is the standard synthetic route for N-Isopropyl-4-nitrobenzenesulfonamide, and how can reaction conditions be optimized?

The compound is synthesized by reacting 4-nitrobenzenesulfonyl chloride with isopropylamine in the presence of a base (e.g., triethylamine or sodium hydride). Key steps include:

- Maintaining anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

- Purification via recrystallization (e.g., using ethanol/water mixtures) to achieve high yields (94% reported).

- Monitoring reaction progress via TLC or NMR to ensure complete substitution .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Critical techniques include:

- ¹H NMR : Peaks at δ 8.36 (d, J = 8.8 Hz, aromatic protons) and δ 1.12 (d, J = 6.8 Hz, isopropyl methyl groups) confirm substituent positions .

- HRMS : A molecular ion peak at m/z 243.0465 (M-H)− validates the molecular formula (C₉H₁₁N₂O₄S) .

- Melting point analysis : A sharp range (112–113°C) indicates purity .

Q. How can researchers ensure the purity and structural fidelity of this compound?

Combine orthogonal methods:

- Elemental analysis (C, H, N, S) to confirm stoichiometry.

- LCMS to detect impurities (e.g., unreacted starting materials).

- Recrystallization with solvents like ethanol to remove by-products .

Advanced Research Questions

Q. How can discrepancies between experimental NMR data and computational predictions be resolved?

Potential causes include solvent effects, dynamic processes (e.g., rotamerism), or crystallographic disorder. Solutions:

Q. What role does crystallographic refinement (e.g., SHELXL) play in validating molecular structure when spectroscopic data conflicts?

SHELXL refines X-ray diffraction data to generate precise bond lengths/angles. For example:

Q. How does the isopropyl group influence the compound’s conformational stability and intermolecular interactions?

Steric hindrance from the isopropyl group:

- Restricts rotation around the S-N bond, stabilizing specific conformers (observed in NMR splitting patterns).

- Affects crystal packing via van der Waals interactions, as seen in X-ray structures of related sulfonamides .

Q. What synthetic strategies minimize by-products during this compound synthesis?

- Use a 1.2:1 molar ratio of isopropylamine to sulfonyl chloride to ensure complete reaction.

- Employ slow addition of reagents to control exothermicity.

- Purify via column chromatography if recrystallization yields impure product .

Q. How can computational modeling predict reactivity in nucleophilic substitution reactions involving this compound?

- DFT calculations (e.g., using Gaussian) model transition states to predict regioselectivity.

- Calculate Fukui indices to identify electrophilic/nucleophilic sites on the sulfonamide .

Q. What analytical approaches address inconsistent HRMS and elemental analysis data?

- Repeat HRMS under high-resolution conditions to rule out adducts.

- Cross-validate with isotopic pattern matching.

- Verify elemental analyzer calibration and combustion efficiency .

Q. How is this compound utilized in designing protease inhibitors?

Sulfonamides are common pharmacophores due to their hydrogen-bonding capacity. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.